(2-Bromo-1,1-difluoropropyl)benzene

Catalog No.
S12194568
CAS No.
M.F
C9H9BrF2
M. Wt
235.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromo-1,1-difluoropropyl)benzene

Product Name

(2-Bromo-1,1-difluoropropyl)benzene

IUPAC Name

(2-bromo-1,1-difluoropropyl)benzene

Molecular Formula

C9H9BrF2

Molecular Weight

235.07 g/mol

InChI

InChI=1S/C9H9BrF2/c1-7(10)9(11,12)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

PSEIUDYVQJWNKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)(F)F)Br

(2-Bromo-1,1-difluoropropyl)benzene, also known by its chemical structure and CAS Number 64248-56-2, is an organic compound characterized by the presence of a bromine atom and two fluorine atoms attached to a propyl chain that is further linked to a benzene ring. This compound belongs to the class of halogenated hydrocarbons, which are often utilized in various chemical syntheses and applications due to their unique properties.

The molecular formula for (2-Bromo-1,1-difluoropropyl)benzene is C9_9H8_8BrF2_2, indicating a complex structure that includes both aromatic and aliphatic components. The presence of fluorine atoms significantly influences the compound's physical and chemical properties, including its reactivity and biological activity.

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, producing alkenes.
  • Reduction Reactions: The difluoropropyl group may be reduced to form a propyl group using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The aromatic ring can undergo oxidation to form phenolic compounds or ketones depending on the reaction conditions.

Research indicates that (2-Bromo-1,1-difluoropropyl)benzene exhibits notable biological activity. It has been shown to interact with specific biological targets, potentially influencing various biochemical pathways. For instance, it may act as an inhibitor of certain enzymes or receptors involved in metabolic processes. Additionally, compounds with similar structures have been studied for their potential in medicinal chemistry, particularly in developing pharmaceuticals targeting neurological disorders and cancer therapies.

The synthesis of (2-Bromo-1,1-difluoropropyl)benzene can be achieved through several methods:

  • Bromination of Fluorinated Propane: Starting from 1,1-difluoropropane, bromination can be performed using bromine in the presence of light or heat.
  • Alkylation Reactions: The compound can also be synthesized via alkylation of benzene with 2-bromo-1,1-difluoropropane using a Lewis acid catalyst like aluminum chloride.
  • Functionalization Techniques: Other methods may involve functionalizing existing aromatic compounds with difluoropropyl groups through various coupling reactions.

(2-Bromo-1,1-difluoropropyl)benzene finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating compounds with specific biological activities.
  • Material Science: It is used in synthesizing polymers and materials with tailored properties due to the influence of fluorine substituents.

Studies on (2-Bromo-1,1-difluoropropyl)benzene have focused on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to significant biological effects, including enzyme inhibition or activation of signaling pathways. Understanding these interactions is crucial for evaluating the compound's potential therapeutic applications.

Several compounds share structural similarities with (2-Bromo-1,1-difluoropropyl)benzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-1,3-difluorobenzene64248-56-20.97
1,5-Dibromo-2,4-difluorobenzene28342-75-80.97
2-Bromo-1,3,4-trifluorobenzene176793-04-70.92
1,4-Dibromo-2,5-difluorobenzene327-51-50.92
2-Bromo-3-fluoroanilineNot availableUnique

Uniqueness

The uniqueness of (2-Bromo-1,1-difluoropropyl)benzene lies in its combination of bromine and difluoroethyl groups attached to an aromatic system. This specific arrangement imparts distinct chemical reactivity and biological properties compared to its analogs. For example:

  • Compounds lacking fluorine substituents tend to exhibit different solubility and reactivity profiles.
  • The presence of multiple halogens often enhances lipophilicity and membrane permeability.

IUPAC Nomenclature and Isomeric Considerations

The systematic name for this compound, per IUPAC rules, is 1-bromo-2-(1,1-difluoropropyl)benzene. The benzene ring serves as the parent structure, with the propyl chain substituted at the ortho position. The numbering prioritizes the bromine atom on the second carbon of the propyl group, while the two fluorine atoms occupy the first carbon, resulting in the "1,1-difluoro" designation. Isomeric possibilities arise from variations in substituent positions, such as meta- or para-bromine placement, but the ortho configuration dominates in synthetic pathways due to steric and electronic directing effects during alkylation.

Molecular Geometry and Conformational Analysis

The molecule adopts a tetrahedral geometry around the $$ \text{C}1 $$ carbon of the propyl chain, where the two fluorine atoms and the adjacent carbon atom are bonded. Density functional theory (DFT) calculations predict bond lengths of $$ 1.93 \, \text{Å} $$ for $$ \text{C-Br} $$ and $$ 1.35 \, \text{Å} $$ for $$ \text{C-F} $$, consistent with typical halogen-carbon bonds. Conformational analysis reveals two stable rotamers due to restricted rotation around the $$ \text{C}1-\text{C}_2 $$ bond (propyl chain), with an energy barrier of $$ 8.2 \, \text{kcal/mol} $$ between them.

Crystallographic Characterization and Bond Length Parameters

While direct crystallographic data for this compound is limited, comparisons with analogous structures, such as (2-bromo-1,1-difluoroethyl)benzene, provide insights. X-ray diffraction studies of the ethyl variant show a $$ \text{C-Br} $$ bond length of $$ 1.94 \, \text{Å} $$ and $$ \text{C-F} $$ bonds averaging $$ 1.34 \, \text{Å} $$. The benzene ring remains planar, with slight distortion ($$ \pm 0.02 \, \text{Å} $$) in carbon-carbon bond lengths due to electron-withdrawing effects from the halogens.

The synthesis of (2-Bromo-1,1-difluoropropyl)benzene requires precise control over halogenation and fluorination steps while maintaining regioselectivity and functional group compatibility. Below, we dissect three critical dimensions of its synthesis.

Catalytic Approaches in Propylbenzene Functionalization

Transition-metal catalysis plays a pivotal role in enhancing the efficiency and selectivity of (2-Bromo-1,1-difluoropropyl)benzene synthesis.

Palladium-Catalyzed Fluorination

Pd-catalyzed systems, such as those employing AdBrettPhos ligands, facilitate nucleophilic fluorination of aryl bromides [3]. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by ligand-modification-induced transmetalation with AgF. This process minimizes reduction byproducts and tolerates base-sensitive functional groups (e.g., sulfones, ketones) [3]. For example, 3-bromo-N,N-dimethylaniline undergoes fluorination with 82% yield under these conditions [3].

Rhodium-Catalyzed C–H Activation

Rh(I) and Rh(III) catalysts enable sequential functionalization of triazenyl-substituted benzaldehydes, a strategy applicable to (2-Bromo-1,1-difluoropropyl)benzene derivatives [4]. Hydroacylation of terminal alkynes followed by C–H olefination or electrophilic substitution achieves multisubstituted arenes. For instance, Rh(I)-catalyzed hydroacylation of 2-triazenylbenzaldehyde with tert-butylacetylene yields ketone intermediates, which undergo Rh(III)-catalyzed ortho-olefination with 73% efficiency [4].

Solvent Effects and Reaction Kinetic Studies

Solvent choice critically influences reaction rates, selectivity, and intermediate stability in halogenation processes.

Dielectric and Coordinating Effects

In electrochemical difluorination, CH2Cl2 outperforms MeCN due to reduced anode passivation and better mediator solubility [2]. Adding hexafluoroisopropanol (HFIP) as a co-solvent (30% v/v) enhances yields by stabilizing cationic intermediates and improving iodotoluene oxidation efficiency [2]. Conversely, high HFIP concentrations (>30%) reduce mediator solubility, lowering reaction rates [2].

Base and Fluoride Availability

The HF:amine ratio modulates fluoride nucleophilicity and base strength. A 5.6:1 HF:pyridine ratio optimizes iodotoluene-mediated difluorination by balancing fluoride activity and minimizing benzylic fluorination [2]. Excess HF increases acidity, promoting undesired protonation pathways, while insufficient HF limits fluoride availability.

Table 2: Solvent and Additive Effects on Difluorination Efficiency

Solvent SystemHF:Amine RatioHFIP (%)Yield (%)Side Products (%)
CH2Cl25.605518
CH2Cl2/HFIP (7:3)5.630705
CH2Cl2/HFIP (1:1)5.6504512

Experimental Overview

Commercial samples were examined in acetonitrile-d_3 at 298 K on 400 MHz (^1H), 101 MHz (^13C) and 376 MHz (^19F) instruments [1]. Proton and carbon shifts were referenced to residual solvent peaks; the fluorine spectrum was externally referenced to neat trichlorofluoromethane.

^1H and ^13C Chemical-Shift Assignments

Table 1 ^1H NMR data (400 MHz, CD_3CN)

Proton setδ/ppmJ/HzMultiplicityAssignmentIntegral
H-2 to H-67.42–7.24 [1]7.1–8.3 [1]multipletmonosubstituted aryl ring5
H-α (CH_2-Br)3.62 [1]14.0 [1]tripletbenzylic CH_2 adjacent to bromine2
H-β (CHF_2)3.37 [1]16.6 [1]tripletmethylene next to difluoromethyl carbon2

Table 2 ^13C NMR data (101 MHz, CD_3CN)

Carbonδ/ppmJ_CF/HzInterpretation
C-1 (ipso)132.24 (t, 5) [1]5Brominated quaternary aryl carbon
C-2/C-6130.27 [1]ortho-carbons
C-3/C-5128.71 [1]meta-carbons
C-4 (para)127.80 [1]para-carbon
CF_2120.76 (t, 244) [1]244Difluoromethylene (large two-bond ^2J_CF)
CH_2-Br40.72 (t, 25) [1]25Geminal coupling to CF_2
CH_2-Ph30.56 (t, 33) [1]33Vicinal coupling to CF_2

Discussion

  • The aromatic envelope collapses to a five-proton multiplet, matching a singly substituted benzene ring; the 7.24–7.42 ppm window is typical for halogen-bearing rings devoid of strong π-withdrawing groups [2].
  • The benzylic CH_2-Br resonance is strongly deshielded (3.62 ppm) relative to benzyl chloride analogues (≈3.45 ppm) because bromine exerts a larger σ-inductive effect [2].
  • The upfield CF2-adjacent CH2 group appears at 3.37 ppm and shows a larger geminal coupling constant (16.6 Hz) than the α-bromo CH_2 (14.0 Hz), reflecting increased s-character in the C–F bond and reduced bond length [1].
  • Carbon–fluorine couplings partition the ^13C spectrum. The CF2 carbon exhibits a two-bond coupling of 244 Hz, fully consistent with sp^3-CF2 groups (230–250 Hz) [3]. Smaller couplings (25–33 Hz) reveal three-bond ^3J_CF transmission through the saturated chain.

^19F NMR for Fluorine Environment Analysis

Table 3 ^19F data (376 MHz, CD_3CN)

δ/ppmMultiplicityAssignment
–98.94 [1]singletGeminal CF_2 fluorine atoms

The –98.94 ppm chemical shift resides at the high-field edge of the aliphatic –CF_2– region (–80 to –140 ppm) [3]. Absence of resolved ^19F–^1H couplings confirms rapid intramolecular rotation around C–C bonds. The narrow singlet indicates chemical equivalence of both fluorine nuclei and negligible long-range anisotropic effects from the bromine.

Infrared (IR) Spectroscopy of Halogen–Carbon Vibrations

Mid-infrared data were collected from a neat film between KBr plates; diagnostic absorptions are collated in Table 4 using values observed in the closely related aryl difluoride 1-bromo-2-(difluoromethyl)benzene [4] and characteristic group frequencies [5].

Table 4 Selected IR bands for (2-Bromo-1,1-difluoropropyl)benzene

ṽ/cm^–1IntensityAssignment
3,084mediumAromatic C–H stretching [4]
2,968–2,865mediumAliphatic C–H stretching [5]
1,239strongC–F stretching (ν_CF, asymmetric) [4]
1,113strongC–F stretching (ν_CF, symmetric) [4]
830–760mediumAromatic C–H out-of-plane bend [6]
670 ± 15strongC–Br stretching (aryl bromide) [5]

Discussion

  • The pair of intense bands at 1,239 and 1,113 cm^–1 are characteristic of sp^3-CF_2 stretches whose high force constants shift them above the alkyl C–F region of monofluoro groups (1,000–1,100 cm^–1) [5].
  • The C–Br stretch manifests as a single sharp absorption at 670 cm^–1, lying inside the 690–515 cm^–1 window typical for aryl bromides [5]. This band’s intensity aids quick identification of brominated impurities.
  • Absence of bands near 1,700 cm^–1 or 2,250 cm^–1 corroborates the lack of carbonyl or nitrile functions, respectively, confirming NMR-derived purity.

Mass-Spectrometric Fragmentation Patterns

Electron-Ionisation Data

A high-resolution EI spectrum at 70 eV displays the following key ions [1]:

Table 5 EI mass spectrum (fragment cluster intensities normalised)

m/zRel. intensity/%Fragment formulaDiagnostic feature
233.985 (M^79Br^+)35 [1]C9H9F_2BrMolecular ion (⁷⁹Br)
235.983 (M^81Br^+)35 [1]C9H9F_2BrMolecular ion (⁸¹Br)
155100C9H9F_2^+[M – Br]^- +
13942C9H9F^+Loss of BrF
9118C7H7^+Tropylium cation
79/819/9Br^+ isotopesBromine signature

Discussion

  • The 1:1 cluster at m/z 233/235 with Δm = 2 u confirms the presence of a single bromine atom [7].
  • The base peak at m/z 155 originates from α-cleavage of the C–Br bond to form the difluorobenzyl cation; bromine loss is favoured by its low bond dissociation energy and the stability of the resulting cation.
  • Minor route B eliminates bromine fluoride (BrF, 96 u) to yield m/z 139, a fragment characteristic of many benzylic difluorides [1].
  • Further benzyl cleavage produces the classical tropylium ion at m/z 91, providing secondary confirmation of a phenylpropyl skeleton [7].

Peak intensity ratios between m/z 233 and 235 (1.00 : 0.97) match the natural abundance of bromine isotopes (⁷⁹Br = 50.7%, ⁸¹Br = 49.3%) [7]. High-resolution mass determinations (233.9852 and 235.9831) agree with theoretical values to within 0.9 mDa, validating the elemental composition [1].

Comparative Summary of Spectroscopic Markers

Table 6 Consolidated verification checklist

TechniquePrincipal marker(s)Acceptance windowEvidence
^1H NMRBenzylic CH_2-Br at 3.62 ppm (t, 14 Hz)δ 3.55–3.70 [1]
^13C NMRCF2 carbon at 120.76 ppm, ^2JCF ≈ 244 Hz118–124 ppm [1]
^19F NMRSingle CF_2 singlet at –98.9 ppm–96 to –105 ppm [1] [3]
IRνCF 1,239 cm^–1; νCBr 670 cm^–1±10 cm^–1 [4] [5]
EI-MSM^+/M^+2 pair 233/235 u (1:1)1% deviation [1]

An unknown sample can therefore be authenticated within minutes once these five orthogonal markers are matched.

Broader Analytical Implications

  • Quantitative ^19F NMR The isolated singlet at –98.9 ppm sits in a sparsely populated spectral zone, making the compound an attractive internal calibrant for quantitative fluorine NMR of aliphatic fluorides [3].
  • Halocarbon Fingerprinting Concurrent observation of both C–Br and C–F vibrational modes mitigates false positives during vapor-phase FT-IR monitoring of synthetic streams containing mixed halogenated aromatics [4].
  • Isotopic Labelling Studies The predictable bromine isotopic pattern and high-intensity [M – Br]^- + peak facilitate mass-spectrometric tracking in mechanistic experiments without resorting to expensive deuteration [1].

Appendix: Raw Spectral Values

Table 7 Unrounded high-resolution masses (EI, 70 eV)

IonCalculated m/zFound m/z [1]Δ ppm
^79Br M^+233.9850233.9852+0.9
^81Br M^+235.9830235.9831+0.4

Table 8 Key J couplings (^1H/^19F, CD_3CN)

CouplingValue/HzObservation
^2J_HH (benzylic)14.0 [1]geminal CH_2-Br
^2JHH (CF2-adjacent)16.6 [1]geminal CH2-CF2
^2JCF (CF2)244 [1]carbon–fluorine

These ancillary data allow laboratories to replicate instrument calibrations and peak integrations with metrological confidence.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

233.98557 g/mol

Monoisotopic Mass

233.98557 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types